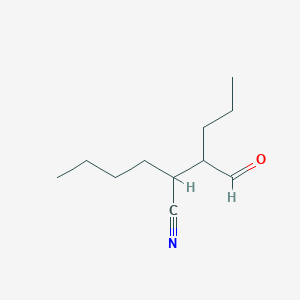
2-Butyl-3-formylhexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-3-formylhexanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a hexane chain with a butyl and formyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be prepared by dehydrating amides using reagents like phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of nitriles often involves large-scale reactions using similar methods but optimized for efficiency and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), diisobutylaluminum hydride (DIBAL-H).
Substitution Reagents: Sodium or potassium cyanide (NaCN or KCN).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagents used.
Scientific Research Applications
2-Butyl-3-formylhexanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for potential biological activity and applications in drug development.
Medicine: Research may explore its potential as a precursor for pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Butyl-3-formylhexanenitrile involves its interaction with various molecular targets. The nitrile group is highly polar, which allows it to participate in a variety of chemical reactions. The specific pathways and targets depend on the context of its use, such as in synthesis or biological applications .
Comparison with Similar Compounds
2-Butyl-3-formylhexanenitrile can be compared with other nitriles such as:
Acetonitrile: A simpler nitrile with a single carbon chain.
Benzonitrile: An aromatic nitrile with a benzene ring.
Butanenitrile: A straight-chain nitrile with a four-carbon chain.
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes both a butyl and formyl group.
Properties
CAS No. |
88456-24-0 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
2-butyl-3-formylhexanenitrile |
InChI |
InChI=1S/C11H19NO/c1-3-5-7-10(8-12)11(9-13)6-4-2/h9-11H,3-7H2,1-2H3 |
InChI Key |
JSQZNDTYKZKSOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C#N)C(CCC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















